N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
The compound N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a structurally complex molecule featuring:
- Adamantane-1-carboxamide core: Known for enhancing metabolic stability and lipophilicity, which improves bioavailability .
- 1,2,4-Triazole ring: A heterocyclic scaffold common in medicinal chemistry due to its hydrogen-bonding capacity and versatility in substitution .
- Butan-2-ylsulfanyl substituent: A branched alkylthio group that may influence solubility and oxidative stability.
This compound belongs to a broader class of adamantane-triazole hybrids, which are studied for diverse pharmacological activities, including antihypoxic, antiviral, and antibacterial effects .
Properties
IUPAC Name |
N-[[5-butan-2-ylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4OS/c1-5-18(4)34-27-31-30-24(32(27)25-22(6-2)9-8-10-23(25)7-3)17-29-26(33)28-14-19-11-20(15-28)13-21(12-19)16-28/h8-10,18-21H,5-7,11-17H2,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANAYEHIWGDHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SC(C)CC)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves multiple steps, starting with the preparation of the triazole ring and the adamantane core. The triazole ring is typically synthesized through a cyclization reaction involving hydrazine and a suitable nitrile. The adamantane core is then introduced through a coupling reaction, followed by the addition of the butan-2-ylsulfanyl and diethylphenyl groups. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The adamantane core can undergo substitution reactions, particularly at the bridgehead positions, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the adamantane core provides structural stability. The sulfanyl and diethylphenyl groups enhance the compound’s ability to penetrate biological membranes and interact with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound vs. 5-(Adamantane-1-yl)-4-R-1,2,4-Triazole-3-Thiones (Compounds I, II)
- Substituents :
- Synthesis :
Target Compound vs. 2-{[5-(Adamantan-1-yl)-4-Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N,N-Dimethylethanamine
- Substituents :
- Activity : The analog exhibits antiviral and antibacterial properties, contrasting with the antihypoxic focus of triazole-thiones .
Target Compound vs. N-[(5-Butan-2-ylsulfanyl-4-Butyl-1,2,4-Triazol-3-yl)Methyl]Adamantane-1-Carboxamide (PubChem)
Physicochemical Properties
Key data from analogous compounds (Table 1, ):
| Compound | Position 4 Substituent | Position 5 Substituent | Melting Point (°C) | Solubility (LogP) |
|---|---|---|---|---|
| Target Compound | 2,6-Diethylphenyl | Butan-2-ylsulfanyl | Not Reported | Estimated ~4.5 |
| Compound I (R = Methyl) | Methyl | Thione (-SH) | 160–162 | 2.8 |
| Compound II (R = Phenyl) | Phenyl | Thione (-SH) | 185–187 | 3.2 |
| PubChem Analog | Butyl | Butan-2-ylsulfanyl | Not Reported | Estimated ~5.1 |
- The 2,6-diethylphenyl group in the target compound likely increases lipophilicity (LogP ~4.5) compared to methyl (LogP 2.8) or phenyl (LogP 3.2) analogs, enhancing membrane permeability but reducing aqueous solubility .
- The butan-2-ylsulfanyl group may confer greater metabolic stability than the thione (-SH) in Compounds I/II, which are prone to oxidation .
Antihypoxic Activity
- Compounds Ia-Ig/IIa-IIg (alkylthio derivatives of I/II): Demonstrated antihypoxic efficacy in rat models, with survival times extending by 30–50% compared to controls. Activity correlated with alkyl chain length, peaking at C7–C8 .
- The diethylphenyl group may enhance target affinity due to increased hydrophobic interactions .
Antiviral and Antibacterial Activity
- 2-{[5-(Adamantan-1-yl)-4-Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N,N-Dimethylethanamine : Showed inhibitory effects against influenza A/H1N1 (IC50 = 8.2 µM) and Staphylococcus aureus (MIC = 12.5 µg/mL) .
- Target Compound: No antiviral data reported, but the adamantane-carboxamide moiety is associated with antiviral mechanisms in other derivatives .
Biological Activity
N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound with potential pharmacological applications due to its unique structural features. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features an adamantane core linked to a triazole moiety through a sulfanyl group. The presence of the butan-2-ylsulfanyl and diethylphenyl substituents contributes to its biological properties.
Research indicates that compounds containing triazole rings often exhibit significant biological activity through various mechanisms:
- Cannabinoid Receptor Agonism : Similar compounds have shown activity at cannabinoid receptors (CB1 and CB2), which are crucial in modulating pain, inflammation, and neuroprotection. For instance, related adamantane derivatives demonstrated full agonist profiles at these receptors with varying potencies .
- Enzyme Inhibition : Triazole derivatives have been explored for their ability to inhibit carbonic anhydrase (CA) isoforms. Some related compounds have shown low nanomolar inhibition against specific CA isoforms, suggesting potential therapeutic applications in treating conditions like glaucoma or cancer .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds in the literature:
| Compound Name | Activity | EC50 (nM) | K_i (nM) | Reference |
|---|---|---|---|---|
| SDB-001 | CB1 Agonist | 16-43 | - | |
| SDB-001 | CB2 Agonist | 29-216 | - | |
| 6i | CA II Inhibitor | - | 7.7 | |
| 6d | CA XIII Inhibitor | - | 65.8 |
Case Studies
- Cannabinoid Activity : A study comparing the effects of SDB-001 with Δ(9)-THC revealed that SDB-001 induced hypothermia and bradycardia in rats, indicating significant psychoactive properties akin to those of Δ(9)-THC but with a longer duration of effect .
- Carbonic Anhydrase Inhibition : In a series of experiments evaluating triazole-linked hybrids for CA inhibition, compound 6i was found to be more effective than the standard inhibitor acetazolamide against hCA II . This suggests that the structural features present in compounds like this compound could confer similar inhibitory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
